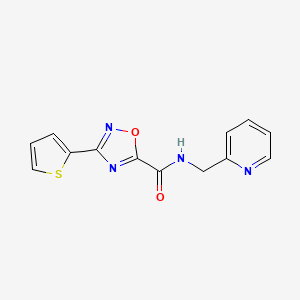
N-(3-chlorophenyl)-2,2,4,6,8-pentamethyl-1(2H)-quinolinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chlorophenyl)-2,2,4,6,8-pentamethyl-1(2H)-quinolinecarboxamide is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is also known by its chemical name, CPTC, and has been found to have a range of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of CPTC is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell growth and survival. CPTC has been found to inhibit the activity of protein kinases, which are enzymes that play a key role in cell signaling. This inhibition leads to the activation of apoptotic pathways and the inhibition of cell proliferation.
Biochemical and Physiological Effects:
CPTC has been found to have a range of biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that CPTC can induce apoptosis in cancer cells and inhibit cell proliferation. In vivo studies have shown that CPTC can inhibit tumor growth and improve survival rates in animal models of cancer. CPTC has also been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using CPTC in lab experiments is its potent and specific activity against various signaling pathways. This makes it a useful tool for studying the role of these pathways in various biological processes. However, one limitation of using CPTC is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain experimental setups.
Future Directions
There are several future directions for research on CPTC. One area of interest is the development of new derivatives of CPTC with improved efficacy and safety profiles. Another area of interest is the identification of new signaling pathways that are affected by CPTC, which could lead to the development of new drugs for the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of CPTC and its potential applications in various scientific research fields.
Synthesis Methods
The synthesis of CPTC involves a multi-step process that begins with the reaction of 3-chloroaniline with 2,4-pentanedione to form 3-chloro-2,4-pentanedione. This intermediate is then reacted with 2,2,4,6,8-pentamethyl-1,2-dihydroquinoline to form CPTC. The overall yield of this synthesis method is around 25%, and the purity of the final product can be improved through recrystallization.
Scientific Research Applications
CPTC has been studied for its potential applications in a range of scientific research fields, including cancer research, neuroscience, and drug discovery. In cancer research, CPTC has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In neuroscience, CPTC has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases. In drug discovery, CPTC has been used as a lead compound for the development of new drugs with improved efficacy and safety profiles.
properties
IUPAC Name |
N-(3-chlorophenyl)-2,2,4,6,8-pentamethylquinoline-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN2O/c1-13-9-14(2)19-18(10-13)15(3)12-21(4,5)24(19)20(25)23-17-8-6-7-16(22)11-17/h6-12H,1-5H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXXAASNRJMZJBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(N2C(=O)NC3=CC(=CC=C3)Cl)(C)C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-2,2,4,6,8-pentamethylquinoline-1(2H)-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(3-methoxy-1-piperidinyl)carbonyl]-1'-[(6-methyl-2-pyridinyl)methyl]-1,4'-bipiperidine](/img/structure/B6079869.png)
![methyl 2-{[3-(3-chlorobenzyl)-3-(hydroxymethyl)-1-piperidinyl]sulfonyl}benzoate](/img/structure/B6079878.png)
![2-{[6-(4-bromophenyl)-3-cyano-4-phenylpyridin-2-yl]thio}-N-(2-iodophenyl)acetamide](/img/structure/B6079883.png)
![N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-(3-methyl-1H-pyrazol-1-yl)acetamide](/img/structure/B6079894.png)
![N,N-dimethyl-N'-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]sulfamide](/img/structure/B6079898.png)


![3-(3-chlorophenyl)-3-(3-hydroxyphenyl)-N-[(3-methyl-4-pyridinyl)methyl]propanamide](/img/structure/B6079923.png)
![N-{[2-(2-fluorophenoxy)-3-pyridinyl]methyl}-3-(1,2-oxazinan-2-yl)propanamide](/img/structure/B6079924.png)
![1-(cyclohexylmethyl)-3-[(diethylamino)methyl]-3-hydroxy-2-piperidinone](/img/structure/B6079926.png)
![N-{5-[(4-chloro-2-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(3-chlorophenyl)urea](/img/structure/B6079937.png)
![ethyl 4-{[({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)(methyl)amino]methyl}-1H-pyrazole-3-carboxylate](/img/structure/B6079939.png)
![methyl 1-({6-[(4-methyl-1,4-diazepan-1-yl)carbonyl]imidazo[2,1-b][1,3]thiazol-5-yl}methyl)-2-piperidinecarboxylate](/img/structure/B6079948.png)